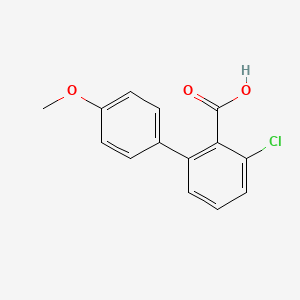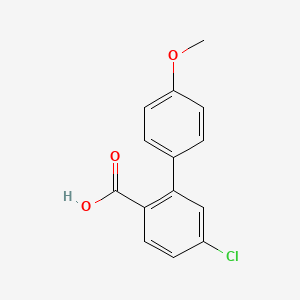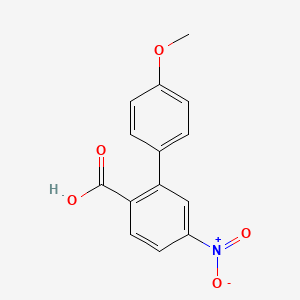
3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid (FMBM) is an organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid and is characterized by its unique combination of two aromatic rings with a single fluorine atom in the middle. FMBM is a useful reagent for synthesis of various compounds and has been used in a variety of biochemical and physiological studies.
科学的研究の応用
3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including coumarins, pyridines, and benzimidazoles. It has also been used as a catalyst in the synthesis of benzoxazoles and benzothiazoles. 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of various pharmaceuticals, including antifungals, antivirals, and anti-inflammatory agents. It has also been used in the synthesis of various agrochemicals.
作用機序
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% is not well understood. However, it is believed that the fluorine atom in the middle of the molecule plays an important role in its mechanism of action. The fluorine atom is thought to facilitate the transfer of electrons from one molecule to another, allowing for the formation of new bonds and the synthesis of various compounds. In addition, the methoxy group is thought to increase the reactivity of the molecule, allowing it to react with other molecules more readily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% are not well understood. However, studies have shown that it has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. Inhibition of COX-2 by 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce inflammation and pain.
実験室実験の利点と制限
3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it has been used in a variety of synthesis reactions. In addition, it is a relatively stable compound and has a low toxicity. However, there are some limitations to its use in laboratory experiments. Its fluorine atom can be easily oxidized, and it can be difficult to purify due to its low solubility.
将来の方向性
Despite its widespread use in scientific research, there is still much to be learned about 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% and its potential applications. Further research is needed to better understand the mechanism of action of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% and its effects on biochemical and physiological processes. Additionally, more research is needed to explore the potential applications of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% in drug discovery and development. Finally, research should be conducted to determine the optimal conditions for the synthesis of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% and its derivatives.
合成法
3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis. This method requires the reaction of a phenol and an alkyl halide in the presence of a base to form an ether. In the case of 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95%, the phenol is 2-fluoro-4-methylphenol and the alkyl halide is 5-methoxymethylbenzene. The reaction is catalyzed with a base, such as sodium hydroxide, and the product is 3-(2-Fluoro-4-methylphenyl)-5-methoxybenzoic acid, 95%.
特性
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-4-13(14(16)5-9)10-6-11(15(17)18)8-12(7-10)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGFIFMUDZWXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689204 |
Source


|
| Record name | 2'-Fluoro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-94-0 |
Source


|
| Record name | 2'-Fluoro-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














